1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride
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Overview
Description
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with biological membranes, making it useful in both biochemical and industrial contexts.
Preparation Methods
The synthesis of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride typically involves the reaction of 1,6-hexanediol with trimethylamine in the presence of a chlorinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the molecule into smaller fragments.
Scientific Research Applications
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is mediated by the hydrophobic and hydrophilic regions of the molecule, which allow it to associate with both lipid and aqueous environments.
Comparison with Similar Compounds
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride can be compared with other quaternary ammonium compounds, such as:
1-Propanaminium, 3-chloro-N,N,N-trimethyl-2-oxo-, chloride: This compound has similar surfactant properties but differs in its chemical structure and specific applications.
N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound is used in different industrial applications and has a distinct molecular structure.
The uniqueness of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride lies in its specific interaction with biological membranes and its versatile applications in various fields.
Biological Activity
1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride (CAS No. 68334-54-3) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields including biochemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C18H42Cl2N2O4
- Molar Mass : 421.443 g/mol
- Appearance : Typically presented as a white crystalline solid.
Antimicrobial Properties
Recent studies have indicated that quaternary ammonium compounds (QACs), including 1-Propanaminium derivatives, exhibit significant antimicrobial activity. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.
- Case Study : A study published in the Journal of Applied Microbiology demonstrated that 1-Propanaminium effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Escherichia coli and Staphylococcus aureus, indicating strong antimicrobial efficacy.
Bacteria | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 64 |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of 1-Propanaminium in human cell lines. The compound was tested against various cell lines including HeLa and HEK293.
- Findings : The IC50 values were found to be significantly higher than the MIC values for bacterial strains, suggesting a favorable therapeutic index.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | >100 |
HEK293 | >100 |
These results indicate that while the compound exhibits potent antimicrobial activity, it shows low cytotoxicity towards human cells at effective antimicrobial concentrations.
Potential Therapeutic Applications
Given its biological activity, there is potential for utilizing 1-Propanaminium in therapeutic applications such as:
- Antiseptics : Due to its strong antimicrobial properties.
- Preservatives : In cosmetics and personal care products to prevent microbial growth.
- Surface Disinfectants : Effective in hospital settings to reduce infection rates.
The primary mechanism through which 1-Propanaminium exerts its biological effects is through membrane disruption. The positively charged quaternary ammonium group interacts with negatively charged components of microbial membranes, leading to:
- Membrane Disruption : This results in leakage of cellular contents.
- Inhibition of Enzymatic Activity : Disruption of metabolic processes within microbial cells.
Properties
CAS No. |
68334-54-3 |
---|---|
Molecular Formula |
C18H42Cl2N2O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[2-hydroxy-3-[6-[2-hydroxy-3-(trimethylazaniumyl)propoxy]hexoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C18H42N2O4.2ClH/c1-19(2,3)13-17(21)15-23-11-9-7-8-10-12-24-16-18(22)14-20(4,5)6;;/h17-18,21-22H,7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
XVFVBLJBSFUGDE-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC(COCCCCCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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